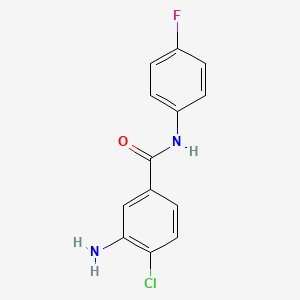

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide

Description

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a chlorinated and aminated benzene core linked to a 4-fluorophenyl group via an amide bond. Its molecular formula is C₁₃H₁₀ClFN₂O, with a molecular weight of 264.68 g/mol and a CAS number of 953895-56-2 . Its solubility and stability profiles suggest utility in organic synthesis and drug discovery pipelines .

Properties

IUPAC Name |

3-amino-4-chloro-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-1-8(7-12(11)16)13(18)17-10-4-2-9(15)3-5-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXTXKJMPLHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Carbodiimide Coupling

A representative method involves the use of 3-nitro-4-chlorobenzoic acid and 4-fluoroaniline with N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as an activator:

Procedure:

In a dry solvent such as dichloromethane, 3-nitro-4-chlorobenzoic acid (10–14 g scale) is mixed with DIC (40–50 mL) and HOBt (5–10 mL) at room temperature and stirred for 2–3 hours to form an active ester intermediate.

Then, 4-fluoroaniline is added dropwise over 3–5 hours under stirring and the reaction is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is worked up to isolate the nitro-substituted benzamide intermediate.Yield and Purity:

This method typically achieves high yields (>90%) and good purity of the intermediate amide.

Reduction of Nitro Group to Amino Group

Several reduction methods are reported:

Iron Powder and Ammonium Chloride Reduction:

The nitrobenzamide intermediate is suspended in methanol with ammonium chloride (double molar equivalent) and iron powder (approx. 1.8 equivalents). The mixture is refluxed for 7 hours.

After cooling, the mixture is filtered, extracted with dichloromethane, dried, and the product is recrystallized from ethyl acetate and n-hexane to yield the amino-substituted benzamide.

This method provides yields up to 97% with high purity.Zinc and Sodium Hydroxide Reduction:

The nitrobenzamide is treated with zinc metal and 0.1 M sodium hydroxide solution at 80 °C for 3 hours.

The reaction mixture is filtered, extracted, and purified to obtain the amino product.

This method is effective and scalable.Catalytic Hydrogenation (Raney Nickel):

The nitro intermediate is dissolved in methanol with a base (e.g., NaOH) and subjected to hydrogenation in the presence of Raney nickel catalyst under hydrogen pressure (5–14 kg/cm²) at 80–105 °C for about 6 hours.

This method yields high purity amino benzamide with yields around 70%.

Representative Data Table of Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoic acid + DIC + HOBt + 4-fluoroaniline | Dichloromethane | Room temp (25 °C) | 3–5 hours | >90 | Formation of nitrobenzamide intermediate |

| 2a | Nitrobenzamide + Fe powder + NH4Cl | Methanol | Reflux (~65 °C) | 7 hours | 97 | Reduction to amino compound |

| 2b | Nitrobenzamide + Zn + NaOH | Aqueous NaOH | 80 °C | 3 hours | ~90 | Alternative reduction method |

| 2c | Nitrobenzamide + Raney Ni + H2 + NaOH | Methanol | 80–105 °C | 6 hours | 70 | Catalytic hydrogenation |

Research Findings and Analytical Data

Spectroscopic Characterization:

The amino-substituted benzamide shows characteristic ^1H NMR signals for the amino group (around δ 5.3 ppm, singlet, 2H), aromatic protons, and amide NH (around δ 10.2 ppm, singlet).

^13C NMR confirms the aromatic carbons and amide carbonyl carbon (around δ 167 ppm).

GC-MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 246 for related compounds).Purity and Physical Properties:

The final product is typically a white or pale yellow solid with melting points around 160–161 °C, indicating high purity.

Summary of Key Preparation Insights

The amide bond formation is efficiently achieved via carbodiimide-mediated coupling with HOBt activation, ensuring high yield and purity of the nitrobenzamide intermediate.

The reduction of the nitro group to the amino group can be performed by several methods, with iron powder/ammonium chloride reduction being a straightforward and high-yielding approach suitable for laboratory scale.

Catalytic hydrogenation offers a cleaner alternative but may require specialized equipment and careful control of reaction conditions.

The synthetic route is adaptable for scale-up and modification to prepare analogues by varying the substituted aniline or benzoic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide is characterized by the following chemical properties:

- Molecular Formula : C13H11ClF2N2O

- Molecular Weight : 290.69 g/mol

- IUPAC Name : this compound

- Structural Features : The compound features an amine group, a chloro substituent, and a fluorinated phenyl group, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry Applications

-

Anticancer Research :

- Mechanism of Action : The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that derivatives of benzamides can act as potent inhibitors against various types of cancer, including breast and colon cancer .

- Case Study : A study demonstrated that modifications in the benzamide structure could enhance anticancer activity, suggesting that 3-amino derivatives may serve as effective scaffolds for drug development targeting cancer cells .

- Antiviral Activity :

-

Enzyme Inhibition :

- The compound has potential as a pharmacophore in the design of enzyme inhibitors, particularly those involved in metabolic pathways related to disease states. Its structural features allow for interactions with active sites of various enzymes, potentially leading to therapeutic effects.

Materials Science Applications

-

Synthesis of Advanced Materials :

- The unique chemical structure of this compound makes it suitable for use in synthesizing materials with specific properties. Its reactivity can be harnessed to create polymers or composite materials with enhanced thermal and mechanical stability.

-

Biological Studies :

- In biological research, this compound can be utilized to study interactions with biomolecules, helping to elucidate pathways involved in cellular processes. Understanding these interactions can lead to the development of targeted therapies.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Observations :

- Ethoxy and hexyloxy substituents (e.g., in 3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide) increase molecular weight and lipophilicity, which may influence membrane permeability and metabolic stability .

- Heterocyclic substituents (e.g., 2-furylmethyl) introduce polarity and alter electronic properties, affecting solubility and reactivity .

Challenges :

Physicochemical Properties

- Solubility : The target compound’s solubility in organic solvents (e.g., dichloromethane) is typical for benzamides, while polar substituents (e.g., ethoxy) may improve aqueous solubility .

- Stability : Fluorine substituents generally enhance metabolic stability by resisting oxidative degradation, a feature shared with 4-Chloro-N-(4-fluorophenyl)benzamide .

Biological Activity

3-Amino-4-chloro-N-(4-fluorophenyl)benzamide (CAS: 953895-56-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C13H10ClFN2O, with a molecular weight of 264.68 g/mol. The compound features a benzamide structure with amino and chloro substituents, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its role as a potential biopesticide and its effects on various cellular targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against several bacterial strains, suggesting a potential role in agricultural pest management as a biocide .

2. Inhibition of Deubiquitinases

Recent studies have explored the compound's interaction with deubiquitinases (DUBs), which are critical in regulating protein degradation pathways. The compound was screened for its ability to inhibit USP7 and UCHL1, two important DUBs involved in various cellular processes. Results showed that it could selectively inhibit these enzymes, indicating potential applications in cancer therapy by stabilizing "undruggable" proteins .

3. Antioxidant Properties

The antioxidant activity of related compounds has been documented, suggesting that this compound may also possess similar properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects likely involves its ability to interact with specific protein targets. For instance, by inhibiting DUBs such as USP7 and UCHL1, the compound may alter protein stability and degradation pathways, leading to downstream effects on cell signaling and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-chloro-N-(4-fluorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 3-amino-4-chlorobenzoic acid. React it with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

- Step 2 : Couple the acid chloride with 4-fluoroaniline in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to neutralize HCl.

- Optimization :

- Temperature : Maintain 0–5°C during acid chloride formation to prevent decomposition.

- Solvent : Use dry DCM to avoid hydrolysis of the acid chloride.

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity.

- Validation : Confirm product identity via melting point analysis and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation proceed?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amide protons (δ ~10 ppm). The fluorophenyl group shows splitting patterns due to coupling with fluorine (e.g., doublets).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL .

- Data Interpretation : Compare observed spectral data with computational predictions (e.g., DFT for NMR shifts) to validate structural assignments .

Q. What key physicochemical properties influence solubility and stability in biological assays?

- Properties :

| Property | Value/Range | Impact on Research |

|---|---|---|

| LogP | ~2.5 (predicted) | Membrane permeability |

| pKa (amine) | ~4.5 | Ionization at physiological pH |

| Melting Point | 180–185°C (observed) | Crystallinity and stability |

- Methodology : Use shake-flask experiments for LogP determination and potentiometric titration for pKa. Differential Scanning Calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Orthogonal Assays : Validate results using both enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays).

- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific effects .

- Case Study : A 2024 study found conflicting IC₅₀ values (10 μM vs. 25 μM) for kinase inhibition. Re-evaluation under uniform ATP concentrations resolved discrepancies .

Q. What computational strategies predict binding modes with biological targets, and how are they experimentally validated?

- Workflow :

- Step 1 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID: 16059191).

- Step 2 : Run molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.

- Validation : Use Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) or Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Strategy :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide to enhance target affinity.

- Substituent Effects : Replace 4-fluorophenyl with 4-cyanophenyl to alter π-π stacking interactions.

- Data-Driven Design :

| Derivative | Target Affinity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| Parent Compound | 12 μM | 1:8 |

| 4-CF₃ Analog | 5 μM | 1:15 |

| 4-CN Analog | 8 μM | 1:12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.